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Compound of Interest

Compound Name: Methyl 2,6-dibromobenzoate

CAS No.: 873994-34-4

Cat. No.: B189561

Get Quote

Methyl 2,6-dibromobenzoate is a disubstituted aromatic ester. Its structure is characterized by

significant steric hindrance around the methyl ester group, caused by the two bulky bromine

atoms in the ortho positions. This steric strain has profound and predictable consequences on

the molecule's electronic properties and, consequently, its NMR spectra. Understanding these

effects is key to a complete structural assignment.

Molecular Symmetry and Predicted Spectral
Complexity
A crucial first step in NMR spectral interpretation is the analysis of molecular symmetry. Methyl
2,6-dibromobenzoate possesses a C₂ᵥ symmetry axis that bisects the C1-C4 bond and the

ester group. This symmetry renders specific pairs of protons and carbons chemically

equivalent, simplifying the resulting spectra.

¹H NMR: There are three distinct sets of protons: the methyl protons (-OCH₃), the protons at

the C3 and C5 positions (H3/H5), and the single proton at the C4 position (H4). Therefore,

three signals are expected.
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¹³C NMR: Due to the same symmetry, six distinct carbon signals are anticipated: the methyl

carbon (-OCH₃), the carbonyl carbon (C=O), the ipso-carbon (C1), the bromine-substituted

carbons (C2/C6), the proton-bearing aromatic carbons (C3/C5), and the final aromatic

carbon (C4).

Below is a diagram of the molecular structure with standardized numbering for reference

throughout this guide.

Caption: Molecular structure of Methyl 2,6-dibromobenzoate.

Experimental Protocol for NMR Analysis
Scientific integrity demands a robust and reproducible experimental methodology. The following

protocol outlines the standard procedure for acquiring high-quality NMR data for a small

organic molecule like Methyl 2,6-dibromobenzoate.

Sample Preparation
Weighing: Accurately weigh approximately 10-20 mg of Methyl 2,6-dibromobenzoate.

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL

of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for

this compound.[1]

Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) which

serves as an internal standard, with its signal defined as 0.00 ppm.[1]

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely

dissolved.

NMR Spectrometer Setup and Acquisition
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for

instance, a 400 MHz instrument.[2]

¹H NMR Acquisition:

Tune and shim the probe to ensure a homogeneous magnetic field.
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Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function and

Fourier transform.

Phase and baseline correct the spectrum, and integrate all signals.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a

single sharp peak for each unique carbon atom.

A larger number of scans (hundreds to thousands) is typically required due to the low

natural abundance of the ¹³C isotope.
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Caption: Standard workflow for NMR sample analysis.
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Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number, chemical environment, and

connectivity of protons.

Methyl Protons (-OCH₃): This group gives rise to a singlet, as there are no adjacent protons

to cause splitting. Due to the deshielding effect of the adjacent oxygen atom, this signal is

expected to appear around δ 3.9-4.0 ppm. Its integration value will correspond to 3 protons.

Aromatic Protons (H3, H4, H5): These three protons form an A₂B spin system due to the

molecule's symmetry (H3 is equivalent to H5).

H4 Signal: The proton at the C4 position is coupled to two equivalent protons (H3 and H5).

According to the n+1 rule, its signal will be split into a triplet. It is expected to appear

around δ 7.1-7.3 ppm. The integration will be for 1 proton.

H3/H5 Signal: These two equivalent protons are coupled to the single H4 proton. This will

split their signal into a doublet. Due to the deshielding effect of the adjacent bromine

atoms, this signal will appear further downfield than H4, typically around δ 7.6-7.7 ppm.

The integration will correspond to 2 protons.

Coupling Constant (J): The ortho-coupling constant (³JHH) between these aromatic

protons is typically in the range of 7-9 Hz. The J value for the H4 triplet and the H3/H5

doublet will be identical.

Detailed ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

The chemical shifts are highly sensitive to the electronic effects of substituents. A key feature in

2,6-disubstituted benzoates is the steric inhibition of conjugation; the bulky ortho groups force

the carbomethoxyl group to twist out of the plane of the aromatic ring. This reduces the

electronic communication between the ester and the ring, influencing the chemical shifts of the

aromatic carbons.[3]

Methyl Carbon (-OCH₃): This aliphatic carbon is attached to an electronegative oxygen,

placing its signal around δ 53 ppm.
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Aromatic Carbons (C1-C6):

C4 (para-carbon): In many methyl benzoates, the para-carbon is deshielded by the

electron-withdrawing ester group. However, due to the aforementioned steric inhibition of

conjugation in the 2,6-disubstituted case, this effect is diminished, and the signal appears

at a higher field than might otherwise be predicted.[3] It is expected around δ 128-130

ppm.

C3/C5: These carbons are adjacent to the bromine-substituted carbons and are expected

to resonate in the aromatic region, likely around δ 131-133 ppm.

C2/C6 (ipso-carbons to Br): The direct attachment of the electronegative bromine atoms

causes a significant deshielding effect. However, the "heavy atom effect" of bromine can

also have a shielding influence. These signals are typically found in the range of δ 120-

125 ppm.

C1 (ipso-carbon to Ester): This quaternary carbon is attached to the ester group and is

typically found downfield in the aromatic region, around δ 133-135 ppm.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the

molecule, appearing significantly downfield, typically in the range of δ 165-168 ppm.

Summary of NMR Data
The following table summarizes the predicted and assigned NMR data for Methyl 2,6-
dibromobenzoate in CDCl₃.

¹H NMR Data

Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J, Hz)
Assignment

~7.65 Doublet (d) 2H ~8.0 H3, H5

~7.20 Triplet (t) 1H ~8.0 H4

~3.95 Singlet (s) 3H - -OCH₃
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¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~166 C=O

~134 C1

~132 C3, C5

~129 C4

~122 C2, C6

~53 -OCH₃

Conclusion
The NMR spectra of Methyl 2,6-dibromobenzoate are a clear illustration of how molecular

structure and symmetry govern spectroscopic output. The ¹H NMR spectrum is defined by a

simple singlet and a characteristic A₂B aromatic pattern, while the ¹³C NMR spectrum is

simplified to six signals due to molecular symmetry. The chemical shifts, particularly in the ¹³C

spectrum, provide textbook examples of steric inhibition of conjugation, a crucial concept for

scientists working with substituted aromatic systems. This guide provides the foundational

knowledge and practical protocols necessary for researchers to confidently identify and

characterize this molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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